nickel(3+);2-[1-[2-(piperidin-1-ide-2-carbonylazanidyl)phenyl]ethylideneamino]acetate
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Overview
Description
Nickel(3+);2-[1-[2-(piperidin-1-ide-2-carbonylazanidyl)phenyl]ethylideneamino]acetate is a complex organometallic compound that features a nickel ion in the +3 oxidation state. This compound is of interest due to its unique coordination chemistry and potential applications in various fields, including catalysis and materials science. The presence of the piperidine moiety and the phenyl group in its structure adds to its versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nickel(3+);2-[1-[2-(piperidin-1-ide-2-carbonylazanidyl)phenyl]ethylideneamino]acetate typically involves the coordination of nickel ions with the appropriate ligands. One common method involves the reaction of nickel salts, such as nickel chloride, with the ligand 2-[1-[2-(piperidin-1-ide-2-carbonylazanidyl)phenyl]ethylideneamino]acetate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Nickel(3+);2-[1-[2-(piperidin-1-ide-2-carbonylazanidyl)phenyl]ethylideneamino]acetate can undergo various types of chemical reactions, including:
Oxidation: The nickel ion in the +3 oxidation state can participate in redox reactions, where it can be reduced to a lower oxidation state.
Reduction: The compound can also be reduced, leading to changes in its coordination environment and reactivity.
Substitution: Ligands in the coordination sphere of the nickel ion can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions and oxidizing agents such as hydrogen peroxide for oxidation reactions. Substitution reactions often require the presence of suitable ligands and may be facilitated by heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield nickel(2+) complexes, while oxidation reactions may produce nickel(4+) species. Substitution reactions can lead to the formation of new nickel complexes with different ligands .
Scientific Research Applications
Nickel(3+);2-[1-[2-(piperidin-1-ide-2-carbonylazanidyl)phenyl]ethylideneamino]acetate has several scientific research applications, including:
Catalysis: The compound can act as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Materials Science: Its unique coordination chemistry makes it a candidate for the development of new materials with specific properties, such as magnetic or electronic materials.
Biological Studies: The compound’s interaction with biological molecules can be studied to understand its potential as a therapeutic agent or its effects on biological systems.
Mechanism of Action
The mechanism by which nickel(3+);2-[1-[2-(piperidin-1-ide-2-carbonylazanidyl)phenyl]ethylideneamino]acetate exerts its effects involves the coordination of the nickel ion with various ligands. This coordination can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used. For example, in catalysis, the nickel ion can facilitate the activation of substrates and the formation of reaction intermediates .
Comparison with Similar Compounds
Nickel(3+);2-[1-[2-(piperidin-1-ide-2-carbonylazanidyl)phenyl]ethylideneamino]acetate can be compared with other nickel complexes, such as:
Properties
Molecular Formula |
C16H18N3NiO3 |
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Molecular Weight |
359.03 g/mol |
IUPAC Name |
nickel(3+);2-[1-[2-(piperidin-1-ide-2-carbonylazanidyl)phenyl]ethylideneamino]acetate |
InChI |
InChI=1S/C16H20N3O3.Ni/c1-11(18-10-15(20)21)12-6-2-3-7-13(12)19-16(22)14-8-4-5-9-17-14;/h2-3,6-7,14H,4-5,8-10H2,1H3,(H2,18,19,20,21,22);/q-1;+3/p-2 |
InChI Key |
ACNHUTQPHVHGHB-UHFFFAOYSA-L |
Canonical SMILES |
CC(=NCC(=O)[O-])C1=CC=CC=C1[N-]C(=O)C2CCCC[N-]2.[Ni+3] |
Origin of Product |
United States |
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